molecular formula C22H22N4O2 B2899877 N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide CAS No. 1903127-30-9

N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide

Cat. No.: B2899877
CAS No.: 1903127-30-9
M. Wt: 374.444
InChI Key: KHOGMAZUQIDMOO-UHFFFAOYSA-N
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Description

This compound is a pyridine-based carboxamide derivative featuring a 2,3'-bipyridine backbone substituted with a cyclopentyloxy group at the 6-position of the pyridine ring. Its structure combines a rigid bipyridine core with a flexible cyclopentyl ether moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

6-cyclopentyloxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOGMAZUQIDMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide typically involves multiple steps, starting with the preparation of the bipyridine and nicotinamide precursors. One common method involves the alkylation of nicotinamide with a bipyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate enzymatic activity or cellular processes. Additionally, the nicotinamide structure may interact with nicotinamide adenine dinucleotide (NAD) pathways, influencing cellular metabolism and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide and related pyridine-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
This compound C₂₂H₂₂N₄O₂ 390.45 Cyclopentyloxy, 2,3'-bipyridine Unknown (structural similarity to IRAK4 inhibitors) -
6′-Amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3′-bipyridine]-6-carboxamide (WO2015104688) C₂₃H₂₂N₆O₂ 432.45 Morpholino, oxazolo-pyridine IRAK4 inhibitor; anti-cancer activity
6′-Amino-N-(5-(cyclopropylamino)-2-morpholinobenzo[d]oxazol-6-yl)-[2,3′-bipyridine]-6-carboxamide (WO2013042137) C₂₇H₂₆N₆O₂ 478.54 Cyclopropylamino, morpholino IRAK4 inhibitor; B-cell lymphoma treatment
LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide) C₁₃H₁₄ClN₃O₂S 315.79 Thienopyridine, cyclopropyl Muscarinic receptor modulator

Key Observations :

Backbone Diversity: The target compound uses a 2,3'-bipyridine scaffold, whereas LY2033298 employs a thienopyridine core. The cyclopentyloxy group in the target compound differs from the morpholino or cyclopropylamino groups in IRAK4 inhibitors. Cyclopentyl ethers may confer higher lipophilicity, influencing blood-brain barrier penetration or metabolic stability .

Biological Targets: IRAK4 inhibitors (e.g., WO2015104688) share carboxamide linkages but incorporate morpholino or benzooxazole moieties for kinase inhibition. The absence of such groups in the target compound suggests divergent mechanisms . LY2033298’s thienopyridine-carboxamide structure targets muscarinic receptors, highlighting how minor structural changes (e.g., thiophene vs. pyridine) alter target specificity .

Molecular Weight and Solubility: The target compound (MW 390.45) is smaller than IRAK4 inhibitors (MW 432–478), which may improve solubility but reduce target engagement complexity. Cyclopentyloxy groups are less polar than morpholino substituents, possibly reducing aqueous solubility .

Research Findings and Limitations

  • Synthetic Accessibility : The bipyridine-methyl linkage in the target compound may pose synthetic challenges compared to simpler pyridine derivatives (e.g., LY2033298) due to steric hindrance during coupling reactions.
  • Lack of Direct Data: No explicit pharmacological data for the target compound were found in the provided evidence.
  • Patent Context : Compounds like WO2015104688 and WO2013042137 are part of oncology-focused portfolios, suggesting the target compound could be a candidate for similar therapeutic areas .

Q & A

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS at 0, 24, and 48 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions. Store samples at 4°C in amber vials if light-sensitive .

How can researchers design experiments to elucidate the compound’s mechanism of action when initial target deconvolution yields ambiguous results?

Q. Advanced Research Focus

  • Chemical Proteomics : Use immobilized compound beads for pull-down assays in cell lysates, followed by SILAC-based LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cell lines resistant to the compound. Enriched pathways (e.g., MAPK/ERK) can pinpoint targets .
  • Cryo-EM/X-ray Crystallography : Co-crystallize the compound with candidate proteins (e.g., IRAK4 or CD38) to resolve binding modes. Mutagenesis studies can validate critical residues .

What strategies mitigate solubility limitations during formulation for in vivo studies?

Q. Basic Research Focus

  • Co-Solvent Systems : Use 10% DMSO/30% PEG-400 in saline for intravenous dosing. For oral studies, employ lipid-based formulations (e.g., Labrasol®) to enhance intestinal absorption .
  • Salt Formation : Screen counterions (e.g., hydrochloride or mesylate) to improve aqueous solubility. Measure pH-solubility profiles using potentiometric titration .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict hepatic extraction ratios and tissue distribution using software like GastroPlus. Adjust logD and pKa to optimize CNS penetration if required .
  • Quantum Mechanics (QM) : Calculate activation energies for metabolic hotspots (e.g., cyclopentyloxy group) to prioritize synthetic modifications .

What are the best practices for validating the compound’s purity and identity in collaborative studies?

Q. Basic Research Focus

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^13C-NMR, and HRMS for structural confirmation. Purity must be ≥95% by HPLC with dual detection (UV/ELSD) .
  • Batch-to-Batch Reproducibility : Share raw analytical data (e.g., chromatograms, spectra) via platforms like Zenodo to ensure transparency .

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